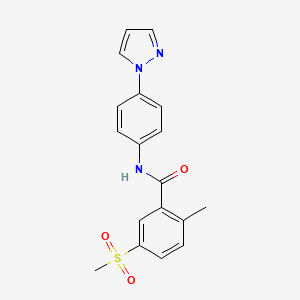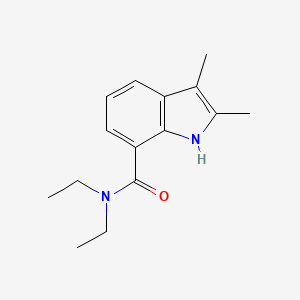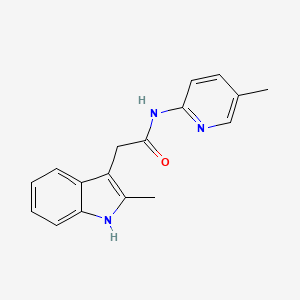
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CHP or Diclazepam, is a benzodiazepine derivative that has gained attention in recent years due to its potential applications in scientific research. While it is not approved for medical use, CHP has been studied for its effects on the central nervous system and its potential as a research tool.
Wirkmechanismus
Like other benzodiazepines, 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects observed with 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models, as well as reduce the frequency and severity of seizures. It has also been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms and other neuromuscular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one in laboratory experiments is its potency and selectivity. It has been shown to be highly effective at binding to the GABA receptor, making it a valuable tool for studying the mechanisms of anxiety and other neurological disorders. However, one limitation of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one is its potential for abuse and dependence, which must be carefully monitored in laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one and its potential applications in other areas of neuroscience. Finally, there is a need for continued research into the potential risks and side effects of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use, particularly in laboratory settings.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-chlorobenzyl chloride with 4-methylsulfonyl-1,4-diazepan-1-amine, followed by reaction with propionyl chloride. This method has been described in detail in several research articles and can be performed using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant properties. These effects make it a valuable tool for studying the mechanisms of anxiety, sleep disorders, and epilepsy.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-10-2-9-17(11-12-18)15(19)8-5-13-3-6-14(16)7-4-13/h3-4,6-7H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGRPRPCPZKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)


![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)

![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)


![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)